Methyl 9,10-dichlorooctadecanoate
Overview
Description
Methyl 9,10-dichlorooctadecanoate is a useful research compound. Its molecular formula is C19H36Cl2O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry : Methyl 9,10-epoxyoctadecanoate has been used as a model compound to study the stabilization of poly(vinyl chloride) (PVC). It was found that during heat processing, the main transformation product of this compound was methyl 9,10-chlorohydroxyoctadecanoate (Gilbert & Startin, 1980).
Catalysis and Chemical Transformations : A study demonstrated the transformation of methyl oleate into keto and diketo derivatives via an epoxide route, involving methyl 9(10)-oxooctadecanoate and methyl 9,10-dioxooctadecanoate (Doll, Bantchev & Murray, 2013).
Environmental Studies : Traces of chlorinated fatty acids, including threo-9,10-dichlorooctadecanoic acid, were identified in fish near bleached kraft pulp mills, suggesting environmental contamination and bioaccumulation (Zhuang, Mckague, Reeve & Carey, 2003).
Industrial Applications : The hydrolysis of epoxy derivatives like methyl 9,10-epoxyoctadecanoate by alumina was studied for synthesizing polyhydroxy materials suitable for several industrial applications (Piazza, Nuñez & Foglia, 2003).
Synthesis of Novel Compounds : Research has been conducted on synthesizing oxathiolanes and pyrrole derivatives from oxo fatty acids and epoxy fatty acid esters, respectively, which are related to methyl 9,10-dichlorooctadecanoate (Ahmad, Khan, Nasirullah & Osman, 1986); (Jie & Wong, 1993).
properties
IUPAC Name |
methyl 9,10-dichlorooctadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36Cl2O2/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPMPURXQCFWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954724 | |
Record name | Methyl 9,10-dichlorooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33094-27-8 | |
Record name | Octadecanoic acid, 9,10-dichloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 9,10-dichlorooctadecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 9,10-dichlorooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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